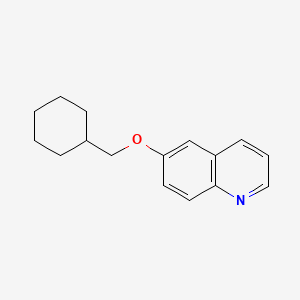
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium bromide, sodium iodide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride
Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide
Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol
Applications De Recherche Scientifique
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide
Uniqueness
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
34906-32-6 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
triethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RHKVSAAWZQQCDH-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


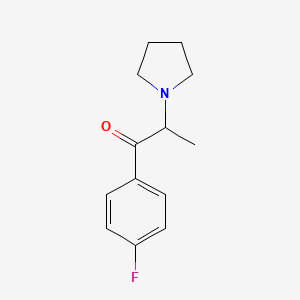
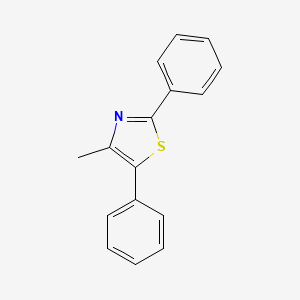
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
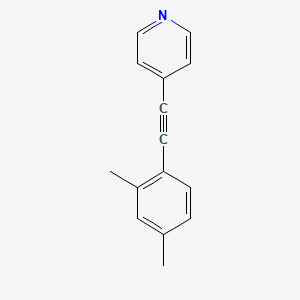
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
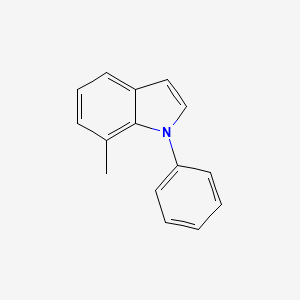
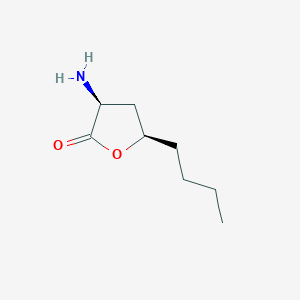
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)

